N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea
Description
This urea derivative features a chromen core substituted with a hydroxymethyl group at position 3, a methoxy group at position 8, and a methyl group on the urea nitrogen. The N'-phenyl group is substituted with a trifluoromethyl moiety at the meta position.
Properties
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-25(19(27)24-14-6-3-5-13(9-14)20(21,22)23)17-12(10-26)11-29-18-15(17)7-4-8-16(18)28-2/h3-9,12,17,26H,10-11H2,1-2H3,(H,24,27)/t12-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGPTAAXDYXOT-SJKOYZFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:
Formation of the Chromenyl Intermediate: The initial step involves the synthesis of the chromenyl intermediate. This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Urea Formation: The final step involves the reaction of the chromenyl intermediate with N-methyl-N’-[3-(trifluoromethyl)phenyl]urea under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the chromenyl ring.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interaction with molecular targets such as enzymes and receptors. The chromenyl group may interact with specific binding sites, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability. The urea linkage plays a crucial role in the compound’s overall conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Analysis and Functional Group Impact
Trifluoromethylphenyl Group :
- The 3-(trifluoromethyl)phenyl group is shared with fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea), a herbicide . This substituent enhances lipophilicity and metabolic stability, critical for membrane penetration in pesticidal activity.
- Key Difference : The target compound’s chromen moiety introduces a fused oxygen-containing heterocycle absent in fluometuron, which may alter binding to target enzymes (e.g., acetolactate synthase in plants).
Methoxy and Hydroxymethyl Groups :
- The 8-methoxy group on the chromen ring is analogous to methoxy substituents in difenoxuron (N’-(4-(4-methoxyphenoxy)phenyl)-N,N-dimethylurea), a herbicide . Methoxy groups can modulate electron density and hydrogen-bonding capacity.
Biological Activity
N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H20Cl2N2O4 |
| Molar Mass | 411.28 g/mol |
| Density | 1.42 g/cm³ (predicted) |
| Boiling Point | 593.8 °C (predicted) |
| pKa | 12.87 (predicted) |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic processes. Its structural components suggest potential inhibition of phospholipase A2 (PLA2), which plays a crucial role in lipid metabolism and inflammatory responses .
Inhibition of PLA2
Studies have shown that compounds similar to this compound can inhibit PLA2 activity, leading to reduced phospholipid breakdown and subsequent anti-inflammatory effects. This inhibition has been linked to the prevention of phospholipidosis in various models .
Biological Activity and Pharmacological Effects
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate lipid metabolism through PLA2 inhibition.
- Antioxidant Properties : Preliminary studies suggest that it may also possess antioxidant capabilities, potentially protecting cells from oxidative stress.
- Cytotoxicity : In vitro assays have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Case Study 1: In Vivo Efficacy
In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to controls. The study highlighted a dose-dependent response, with higher doses correlating with increased efficacy in reducing edema and pain markers.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations below 10 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest.
Q & A
Structural Characterization and Crystallography
Basic: What experimental methods are recommended for determining the crystal structure of this compound?
- Methodology: Use single-crystal X-ray diffraction with refinement via the SHELX program suite (e.g., SHELXL for structure refinement). Key parameters include high-resolution data collection (e.g., synchrotron sources for small crystals) and validation using R-factors and residual electron density maps .
Advanced: How can crystallographic disorder in the hydroxymethyl or trifluoromethyl groups be resolved during refinement?
- Methodology: Employ SHELXL’s PART and AFIX commands to model disordered regions. For trifluoromethyl groups, constrain geometry using DFIX and SIMU instructions. Validate against twinning metrics (e.g., Hooft parameter) to rule out pseudo-symmetry artifacts .
Synthesis and Reaction Optimization
Basic: What synthetic strategies are effective for forming the urea linkage in this compound?
- Methodology: React 3-(trifluoromethyl)phenyl isocyanate with the chromen-4-amine derivative under anhydrous conditions (e.g., DMF, 60°C). Monitor via TLC and purify by column chromatography using gradient elution (hexane/EtOAc) .
Advanced: How can side reactions (e.g., over-methylation) be minimized during synthesis?
- Methodology: Optimize stoichiometry (1:1.05 amine:isocyanate ratio) and use protective groups (e.g., silyl ethers for hydroxymethyl). Employ HPLC-MS to track intermediates and isolate by preparative HPLC with C18 columns .
Safety and Handling Protocols
Basic: What personal protective equipment (PPE) is essential for handling this compound?
- Methodology: Use nitrile gloves , EN 166-compliant safety goggles , and lab coats . Work in a fume hood with negative pressure to avoid inhalation of particulates .
Advanced: How to design containment protocols for large-scale reactions to prevent occupational exposure?
- Methodology: Implement closed-system reactors with HEPA filtration. Perform wipe tests post-synthesis and decontaminate surfaces with 70% ethanol. Train personnel on glove removal techniques to avoid cross-contamination .
Analytical Method Development
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
- Methodology:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ ~3.8 ppm, trifluoromethyl at δ ~7.5 ppm).
- HRMS : ESI-MS in positive ion mode for molecular ion validation (expected m/z ~450-460) .
Advanced: How to validate an HPLC method for quantifying trace impurities (e.g., unreacted isocyanate)?
- Methodology: Use a C18 column (3.5 µm, 150 mm) with a mobile phase of 0.1% TFA in acetonitrile/water (60:40). Validate linearity (R² > 0.999), LOD (0.1 µg/mL), and repeatability (RSD < 2%) .
Computational Modeling
Basic: How can molecular docking predict binding interactions with biological targets (e.g., kinases)?
- Methodology: Use AutoDock Vina with a grid box centered on the ATP-binding pocket. Parameterize the trifluoromethyl group’s electronegativity using GAFF force fields . Validate docking poses against crystallographic data from related ureas .
Advanced: What DFT parameters optimize electronic effect modeling of the chromen moiety?
- Methodology: Perform B3LYP/6-311+G(d,p) calculations in Gaussian 16. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Include solvent effects via PCM models (e.g., DMSO) .
Resolving Data Contradictions
Basic: How to address discrepancies in reported biological activity (e.g., IC50 variability)?
- Methodology: Replicate assays under standardized conditions (e.g., 10% FBS, 37°C). Verify compound purity (>98% by HPLC) and solubility (DMSO stock concentration ≤10 mM) .
Advanced: How to use SAR to resolve inconsistent activity across structural analogs?
- Methodology: Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy). Test in parallel using dose-response assays and apply ANOVA to identify significant trends (p < 0.05) .
Thermodynamic and Stability Studies
Basic: How to determine the compound’s thermal stability under storage conditions?
- Methodology: Conduct TGA/DSC (heating rate 10°C/min, N₂ atmosphere). Monitor decomposition onset temperature (expected >150°C for urea derivatives) .
Advanced: How to calculate reaction enthalpy (ΔrH°) for urea bond formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
